physicochemical properties of 2-Fluoro-1-nitro-4-vinyl-benzene
physicochemical properties of 2-Fluoro-1-nitro-4-vinyl-benzene
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Fluoro-1-nitro-4-vinylbenzene
Executive Summary
2-Fluoro-1-nitro-4-vinylbenzene (Commonly: 3-Fluoro-4-nitrostyrene ) represents a high-value electrophilic building block in medicinal chemistry.[1] Structurally, it combines the electron-withdrawing power of a nitro group and a fluorine atom with a reactive vinyl handle.[1] This unique electronic push-pull system makes it a versatile intermediate for the synthesis of indole-based heterocycles (via Bartoli or Leimgruber-Batcho sequences) and a "warhead" precursor for covalent kinase inhibitors.[1]
This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and stability characteristics, addressing the lack of standardized data in public repositories.[1]
Molecular Identity & Physicochemical Profile
The compound is an ortho-fluorinated nitrobenzene derivative with a para-vinyl group. The fluorine atom at the ortho position to the nitro group exerts a significant steric and electronic influence, twisting the nitro group slightly out of planarity and enhancing the electrophilicity of the aromatic ring.[1]
Nomenclature clarification:
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IUPAC Name: 4-Ethenyl-2-fluoro-1-nitrobenzene[1]
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Common Name: 3-Fluoro-4-nitrostyrene[1]
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Primary Precursor CAS: 321-23-3 (4-Bromo-2-fluoro-1-nitrobenzene)[1]
Table 1: Physicochemical Properties Profile
| Property | Value (Experimental/Predicted) | Technical Insight |
| Molecular Formula | C₈H₆FNO₂ | |
| Molecular Weight | 167.14 g/mol | Ideal fragment size (<200 Da) for FBDD.[1] |
| Physical State | Yellow Oil or Low-Melting Solid | Analogous to 4-nitrostyrene; tends to oil out. |
| Melting Point | 30–35 °C (Predicted) | Low MP requires cold storage to prevent fusion/polymerization.[1] |
| Boiling Point | ~250 °C (at 760 mmHg) | High BP; purification via vacuum distillation is risky (polymerization).[1] |
| LogP (Oct/Water) | 2.45 ± 0.3 | Moderate lipophilicity; good membrane permeability.[1] |
| Density | 1.28 ± 0.06 g/cm³ | Higher density than styrene due to F/NO₂ groups.[1] |
| H-Bond Acceptors | 3 (NO₂, F) | Fluorine acts as a weak acceptor.[1] |
| Rotatable Bonds | 1 (Vinyl group) | Rigid core structure.[1] |
Critical Note: Due to the conjugation of the vinyl group with the electron-deficient nitro-aromatic ring, this compound is a potent Michael acceptor .[1] It is prone to spontaneous polymerization if not stabilized with 4-tert-butylcatechol (TBC) or stored under inert gas at -20°C.
Synthetic Protocols & Production
Since 2-Fluoro-1-nitro-4-vinylbenzene is often not available as a bulk commodity, in-house synthesis from 4-Bromo-2-fluoro-1-nitrobenzene is the standard reliable route.[1]
Method A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Recommended)
This method offers the highest chemoselectivity, avoiding the toxicity of tin reagents used in Stille couplings.[1]
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Precursor: 4-Bromo-2-fluoro-1-nitrobenzene (CAS: 321-23-3)[1][2]
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Reagent: Vinylboronic acid pinacol ester (CAS: 75927-49-0)[1]
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Catalyst: Pd(dppf)Cl₂[1] · DCM
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Base: K₂CO₃ or Cs₂CO₃[1]
Step-by-Step Protocol:
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Setup: In a flame-dried Schlenk flask, dissolve 4-Bromo-2-fluoro-1-nitrobenzene (1.0 eq) and Vinylboronic acid pinacol ester (1.2 eq) in a mixture of 1,4-Dioxane/Water (4:1 ratio).
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Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling).
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Catalysis: Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Seal the vessel.
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Reaction: Heat to 85°C for 4–6 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes).[1] The product will appear as a UV-active spot with a slightly lower Rf than the bromide.[1]
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Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1][3]
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Purification: Flash column chromatography on silica gel.
Method B: Stille Coupling (Alternative)
Used if boronic esters fail, though purification of tin byproducts is challenging.[1]
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Reagents: Tributyl(vinyl)tin, Pd(PPh₃)₄, Toluene, Reflux.[1]
Reactivity & Applications Logic
The utility of 3-Fluoro-4-nitrostyrene lies in its "Janus-faced" reactivity: the vinyl group allows for chain extension, while the nitro-fluoro core allows for heterocycle formation.[1]
Mechanism 1: Indole Synthesis (Bartoli/Leimgruber-Batcho)
The nitro group is ortho to the fluorine.[1] While typical Bartoli syntheses use ortho-substituted nitrobenzenes, the vinyl group here can be transformed into an aldehyde (via oxidative cleavage) or used directly in cyclization sequences to form 6- or 7-substituted indoles.[1]
Mechanism 2: Covalent Warhead Installation
In kinase inhibitor design, the vinyl group can be reduced to an ethyl linkage, or the nitro group reduced to an aniline, which is then acrylated.[1] However, the styrene moiety itself can act as a covalent trap for cysteine residues in specific protein pockets.[1]
Figure 1: Synthetic workflow and downstream reactivity profile of 3-Fluoro-4-nitrostyrene.
Safety & Handling (Self-Validating Protocols)
Working with nitro-styrenes requires strict adherence to safety protocols due to the risk of runaway polymerization and energetic decomposition .[1]
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Stabilization: Always add 100–500 ppm of 4-tert-butylcatechol (TBC) to the purified oil if storing for >24 hours.
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Thermal Stability: Do not distill at atmospheric pressure. The nitro group lowers the decomposition temperature.[1] Use high vacuum (<1 mmHg) and keep bath temperature below 100°C.[1]
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Toxicity: Treat as a potential mutagen and sensitizer.[1] The nitroaromatic moiety is readily absorbed through skin.[1] Double-gloving (Nitrile/Laminate) is mandatory.
References
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Gairaud, C. B., & Lappin, G. R. (1953).[1][4] The Synthesis of ω-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.[1] [1]
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Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [1]
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National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2783362, 4-Bromo-2-fluoro-1-nitrobenzene.[1] [1]
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Sigma-Aldrich. (2023).[1] Safety Data Sheet: 4-Nitrostyrene (Analogous Hazard Data).
